N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15290416
InChI: InChI=1S/C20H17F2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2
SMILES:
Molecular Formula: C20H17F2NO3
Molecular Weight: 357.3 g/mol

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

CAS No.:

Cat. No.: VC15290416

Molecular Formula: C20H17F2NO3

Molecular Weight: 357.3 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide -

Specification

Molecular Formula C20H17F2NO3
Molecular Weight 357.3 g/mol
IUPAC Name 2-(4-fluorophenoxy)-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C20H17F2NO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2
Standard InChI Key TVKAJMQHWNZIHD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F)F

Introduction

N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound belonging to the class of acetamides. It features multiple functional groups, including a fluorobenzyl group, a fluorophenoxy group, and a furan-2-ylmethyl group, which contribute to its potential biological activity and applications in medicinal chemistry and other fields of research.

Synthesis and Production

The synthesis of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide typically involves several steps, which can be optimized for industrial production using continuous flow reactors and advanced purification techniques to enhance yield and purity.

Biological Activity and Potential Applications

The biological activity of N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The presence of fluorine atoms enhances binding affinity and selectivity, suggesting potential applications in therapeutic areas, particularly in oncology and neurology.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamideDifferent position of fluorine substitution on benzene ring
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2-fluorobenzamideContains a sulfonamide group instead of an acetamide
N-(4-chlorophenyl)-N-(furan-2-ylmethyl)acetamideLacks fluorine substitutions, simpler structure

Research Findings and Future Directions

Interaction studies reveal that N-(2-fluorobenzyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide interacts with various biological targets, influencing their activity. These studies often employ techniques such as enzyme assays and receptor binding assays to understand the therapeutic potential and mechanism of action of this compound.

Future research directions may include exploring the compound's efficacy in preclinical models for diseases such as cancer and neurological disorders, as well as optimizing its synthesis for large-scale production.

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